
N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide is a quaternary ammonium compound with the molecular formula C7H13IN2. This compound is known for its unique structure, which includes a pyrrole ring substituted with a trimethylammonium group. It is commonly used in various chemical and biological applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide typically involves the quaternization of N-methylpyrrole with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or acetone, under reflux conditions. The reaction proceeds as follows:
- N-Methylpyrrole + Methyl Iodide → this compound
The reaction is usually complete within a few hours, and the product is isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize the efficiency of the process.
化学反応の分析
Types of Reactions: N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide undergoes various chemical reactions, including:
- Substitution Reactions : The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
- Oxidation Reactions : The compound can be oxidized to form N-oxide derivatives.
- Reduction Reactions : Reduction can lead to the formation of secondary or tertiary amines.
- Substitution : Reagents like sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
- Oxidation : Oxidizing agents such as hydrogen peroxide or peracids.
- Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution : Formation of N,N,N-Trimethyl-1H-pyrrol-1-aminium chloride, bromide, or hydroxide.
- Oxidation : Formation of N,N,N-Trimethyl-1H-pyrrol-1-aminium N-oxide.
- Reduction : Formation of N,N-Dimethyl-1H-pyrrol-1-amine.
科学的研究の応用
N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide has a wide range of applications in scientific research:
- Chemistry : Used as a phase-transfer catalyst in organic synthesis.
- Biology : Employed in the study of ion channels and neurotransmitter systems.
- Medicine : Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
- Industry : Utilized in the production of conductive polymers and as an additive in electroplating processes.
作用機序
The mechanism of action of N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide involves its interaction with various molecular targets. In biological systems, it can interact with ion channels and receptors, modulating their activity. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on proteins and membranes, influencing their function and stability.
類似化合物との比較
Similar Compounds:
- N,N,N-Triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium Perchlorate
- N,N,N-Trimethyl-1H-pyrrol-1-aminium chloride
- N,N,N-Trimethyl-1H-pyrrol-1-aminium bromide
Uniqueness: N,N,N-Trimethyl-1H-pyrrol-1-aminium iodide is unique due to its specific iodide counterion, which imparts distinct reactivity and solubility properties compared to its chloride and bromide counterparts. The iodide ion is a good leaving group, making the compound highly reactive in substitution reactions. Additionally, the compound’s structure allows for versatile applications in various fields, from organic synthesis to biological research.
特性
CAS番号 |
88280-84-6 |
|---|---|
分子式 |
C7H13IN2 |
分子量 |
252.10 g/mol |
IUPAC名 |
trimethyl(pyrrol-1-yl)azanium;iodide |
InChI |
InChI=1S/C7H13N2.HI/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChIキー |
UYLHJOLFGQCJSZ-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)N1C=CC=C1.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
phosphane](/img/structure/B14396281.png)
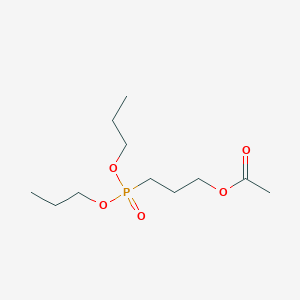


![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
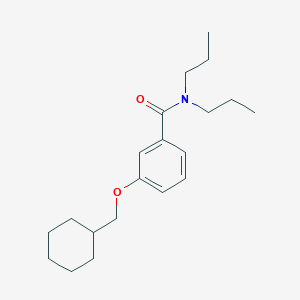
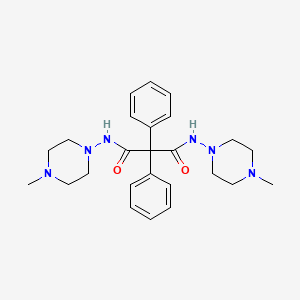
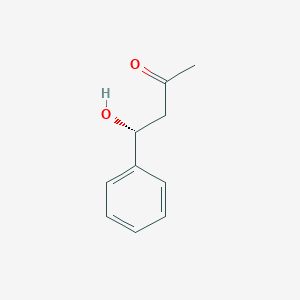
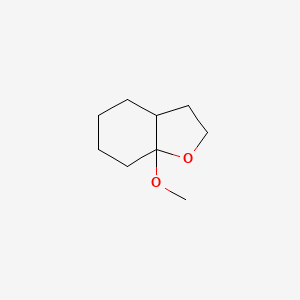
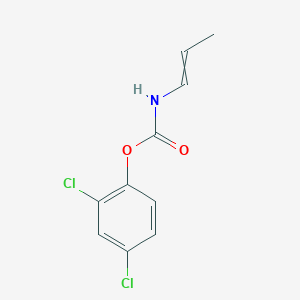
![(1H-Indeno[2,1-b]pyridin-9-yl)(phenyl)methanone](/img/structure/B14396359.png)
